3,5-Diamino-6-chloropyrazine-2-carbohydrazide
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Overview
Description
3,5-Diamino-6-chloropyrazine-2-carbohydrazide is a chemical compound with the molecular formula C5H7ClN6O It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-6-chloropyrazine-2-carbohydrazide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-6-chloropyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Pyrazine derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.
Scientific Research Applications
3,5-Diamino-6-chloropyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 3,5-Diamino-6-chloropyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A precursor in the synthesis of 3,5-Diamino-6-chloropyrazine-2-carbohydrazide.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: Another derivative with similar structural features.
Amiloride: A related compound used as a diuretic, which shares some structural similarities.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its combination of amino and hydrazide groups provides versatility in chemical reactions and potential biological activities.
Properties
CAS No. |
6015-74-3 |
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Molecular Formula |
C5H7ClN6O |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
3,5-diamino-6-chloropyrazine-2-carbohydrazide |
InChI |
InChI=1S/C5H7ClN6O/c6-2-4(8)11-3(7)1(10-2)5(13)12-9/h9H2,(H,12,13)(H4,7,8,11) |
InChI Key |
NEZIXHJJWOFFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NN |
Origin of Product |
United States |
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